1,6-Naphthyridine-5-carbaldehyde

Descripción general

Descripción

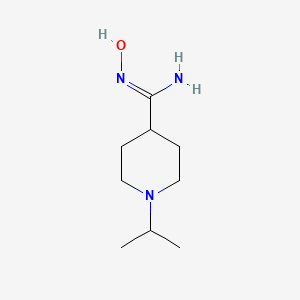

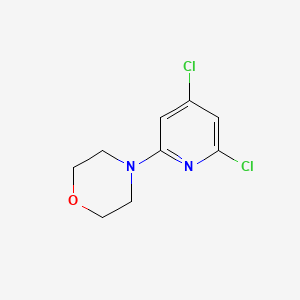

1,6-Naphthyridine-5-carbaldehyde is a compound that falls under the class of naphthyridines . Naphthyridines are a class of heterocyclic compounds that are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridine and its derivatives can be achieved from a wide range of starting materials. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .

Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .

Chemical Reactions Analysis

The starting materials for the synthesis of 1,6-naphthyridines are transformed into the required 1,6-naphthyridines by various methods such as Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

Friedländer Condensation : 1,6-Naphthyridine derivatives have been synthesized through Friedländer condensation, a crucial method in heterocyclic chemistry. This process involves the reaction of aminopyridinones with reactive methylenes to form various naphthyridine derivatives, such as benzo[3,4-h][1,6]naphthyridines (Rote et al., 2011).

3-Hydroxy-1,5-naphthyridine Synthesis : A scalable synthesis approach for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde has been described, highlighting the potential for large-scale production of these compounds (Li et al., 2010).

Pyrazolo Naphthyridines Formation : The reaction between dichloropyrimidine carbaldehyde and aminocrotonate leads to pyrido[2,3-d]pyrimidine, which further reacts to form pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina et al., 2014).

Photophysical and Fluorescence Studies

Fluorescence of Pyrazolo Naphthyridines : Heterocyclic orthoaminoaldehydes such as 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde were synthesized, and their photophysical properties studied. The absorption and emission of these compounds depend on the substituents present on the benzene ring in the newly annulated pyridine ring (Patil et al., 2010).

Interaction with Bovine Serum Albumin (BSA) : The synthesized angular polycyclic naphthyridine derivatives were studied for their interactions with BSA, highlighting their potential as fluorescence probes for studying protein interactions (Patil et al., 2011).

Antimicrobial and Antitumor Activities

Antimicrobial Agents : Chromeno[4,3-f][1,8]naphthyridines derivatives, synthesized through a multicomponent reaction, were evaluated for antimicrobial activity. This study demonstrates the potential biomedical applications of these compounds (Gohil et al., 2016).

Antitumor Activities : Novel functionalized 1,8-naphthyridine derivatives were synthesized and evaluated for their antiproliferative properties against cancer cells. Several compounds showed high activities, indicating their potential in cancer research and treatment (Fu et al., 2015).

Direcciones Futuras

The future directions in the study of 1,6-Naphthyridine-5-carbaldehyde and its derivatives could involve further exploration of their synthesis methods, understanding their mechanism of action, and investigating their potential applications in various fields such as medicine, agriculture, industry, and photophysical applications .

Propiedades

IUPAC Name |

1,6-naphthyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKFCHXBNMYKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Naphthyridine-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)

![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1398074.png)